molecular formula C9H18O3 B1336614 Di-tert-butyl carbonate CAS No. 34619-03-9

Di-tert-butyl carbonate

Cat. No.: B1336614
CAS No.: 34619-03-9
M. Wt: 174.24 g/mol
InChI Key: ODCCJTMPMUFERV-UHFFFAOYSA-N
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Description

Di-tert-butyl carbonate, also known as di-tert-butyl dicarbonate, is a widely used reagent in organic synthesisThis compound is also used as a dehydrating agent in various organic reactions, particularly with carboxylic acids, certain hydroxyl groups, or primary nitroalkanes .

Preparation Methods

Di-tert-butyl carbonate is typically prepared from tert-butanol, carbon dioxide, and phosgene, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base . The synthetic route involves the following steps:

Chemical Reactions Analysis

Protection of Amines

Boc<sub>2</sub>O reacts with primary and secondary amines to form stable carbamate derivatives, enabling selective protection in multi-functional molecules.

Mechanism:

  • The amine nucleophile attacks the carbonyl carbon of Boc<sub>2</sub>O, displacing tert-butyl carbonate.
  • A base (e.g., TEA, DIEA) deprotonates the intermediate, releasing CO<sub>2</sub> and forming tert-butanol .

Example :

  • 3-Aminocyclohexanecarboxylic acid reacts with Boc<sub>2</sub>O in aqueous sodium hydroxide to yield 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (88% yield) .

Key Conditions :

  • Solvent : THF, DCM, or aqueous/organic biphasic systems.
  • Base : Required for neutralization (e.g., Na<sub>2</sub>CO<sub>3</sub>, TEA).
  • Temperature : 0–25°C .

Reaction with Alcohols

Boc<sub>2</sub>O can protect alcohols to form tert-butyl ethers or Boc-alcohols, depending on the catalyst.

Catalytic Pathways:

CatalystProductConditionsYield (%)
Yb(OTf)<sub>3</sub>tert-Butyl ethersNitromethane, 60°C70–90
DMAPBoc-alcoholsCH<sub>3</sub>CN, RT40–60

Example :

  • Cinnamyl alcohol reacts with Boc<sub>2</sub>O/DMAP to yield O-Boc derivatives (40%) and symmetrical carbonates (28%) .

Formation of Ureas and Isocyanates

Primary amines react with Boc<sub>2</sub>O/DMAP to form ureas or isocyanates under specific conditions:

  • At 0°C : Cyclohexylamine produces isocyanates (80% yield) .
  • At RT : Ureas are predominant due to intermediate carbamate decomposition .

Selectivity in Multi-Functional Substrates

Boc<sub>2</sub>O exhibits chemoselectivity in the presence of competing functional groups:

  • Amino Alcohols : Preferential Boc protection of amines over hydroxyl groups .
  • Nitroalkanes : Converts to nitrile oxides exclusively with DMAP catalysis .

Side Reactions and Byproducts

SubstrateByproductCauseSolution
Primary AminesUreasExcess Boc<sub>2</sub>O or high tempsUse stoichiometric ratios
AlcoholsSymmetrical CarbonatesDMAP catalysisLower catalyst loading

Deprotection Methods

The Boc group is removed under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA), HCl/dioxane.
  • Conditions : 20–50°C, 1–4 hours .

Scientific Research Applications

Key Applications

  • Protecting Group in Organic Synthesis
    • Di-tert-butyl carbonate is predominantly used to introduce the Boc (tert-butoxycarbonyl) protecting group to amines, which facilitates the formation of N-Boc derivatives. This reaction is crucial in synthesizing complex molecules where selective functionalization is necessary .
  • Synthesis of Peptides
    • In solid-phase peptide synthesis, this compound plays an essential role by protecting amino acids during the coupling process. This allows for the sequential addition of amino acids without unwanted side reactions .
  • Dehydrating Agent
    • The compound acts as a dehydrating agent in various organic reactions, particularly when working with carboxylic acids and alcohols. Its ability to facilitate dehydration makes it valuable in synthesizing esters and ethers .
  • Synthesis of Pharmaceuticals
    • This compound is involved in the preparation of pharmaceutical intermediates, such as N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (MDMA) derivatives. This application underscores its importance in drug development .
  • Catalytic Reactions
    • Recent studies have demonstrated the use of this compound in catalytic reactions, such as the etherification of alcohols using ytterbium triflate as a catalyst. This method has shown promising yields and selectivity, further expanding its utility in organic synthesis .

Case Study 1: Protection of Amines

A study examined the reaction of this compound with various amines to form N-Boc derivatives. The reaction conditions were optimized using different solvents and catalysts, resulting in high yields of the desired products. For instance, using nitromethane at elevated temperatures yielded up to 92% conversion within one hour .

Case Study 2: Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, this compound was employed to protect amino acids during sequential coupling reactions. The Boc group was successfully removed using trifluoroacetic acid, demonstrating its effectiveness in facilitating peptide formation without compromising the integrity of sensitive side chains .

Data Tables

Application AreaDescriptionYield/Effectiveness
Protecting Group for AminesIntroduction of Boc group to aminesHigh yield (up to 92%)
Peptide SynthesisUsed in solid-phase synthesis; protects amino acidsEfficient coupling
Dehydrating AgentFacilitates dehydration reactions with carboxylic acidsEffective in ester formation
Catalytic ReactionsEtherification with ytterbium triflateYields over 70%

Mechanism of Action

The mechanism of action of di-tert-butyl carbonate involves the protection of amine groups through the formation of N-tert-butoxycarbonyl derivatives. The amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate. This intermediate then collapses, releasing carbon dioxide and forming the protected amine . The molecular targets and pathways involved in this process are primarily related to the stabilization of the amine group, preventing unwanted side reactions during subsequent synthetic steps .

Comparison with Similar Compounds

Biological Activity

Di-tert-butyl carbonate, also known as di-tert-butyl dicarbonate (Di-BOC), is a significant reagent in organic synthesis, particularly noted for its role as a protecting agent for amino groups. This article explores its biological activity, applications in peptide synthesis, and relevant research findings.

This compound is classified as a carbonate ester with the chemical formula C9H18O3\text{C}_9\text{H}_{18}\text{O}_3. It acts primarily through the tert-butoxycarbonylation of amines, forming stable carbamate derivatives. This reaction is crucial as it allows the amine to be protected from unwanted reactions during subsequent synthetic steps. The overall reaction can be summarized as follows:

R NH2+Di BOCR NH Boc+by products\text{R NH}_2+\text{Di BOC}\rightarrow \text{R NH Boc}+\text{by products}

The by-products of this reaction are primarily tert-butanol and carbon dioxide, making the process relatively clean and straightforward for further purification of the desired products .

Applications in Organic Synthesis

1. Peptide Synthesis:
this compound is extensively used in solid-phase peptide synthesis (SPPS). The Boc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides. The Boc group can be removed using mild acidic conditions (e.g., trifluoroacetic acid), which is advantageous for maintaining the integrity of sensitive functional groups .

2. Protecting Agent:
It serves as an ideal protecting agent due to its quantitative reaction with amino groups and minimal side reactions. This characteristic is particularly beneficial in complex synthetic pathways where multiple functional groups are present .

Biological Activity and Toxicity

While this compound is primarily recognized for its utility in organic synthesis, it also exhibits notable biological activity:

  • Toxicity: Di-BOC has been reported to have inhalational toxicity comparable to phosgene, with a median lethal concentration (LC50) of 100 mg/m³ over 4 hours in rat studies . This highlights the need for careful handling and appropriate safety measures when using this compound in laboratory settings.
  • Reactivity with Biological Molecules: The ability of this compound to modify amino groups suggests potential applications in bioconjugation and drug development, where selective modification of biomolecules is required .

Table 1: Summary of Research Studies Involving this compound

Study ReferenceFocus AreaKey Findings
CatalysisDemonstrated Yb(OTf)₃-catalyzed reactions using Di-BOC to enhance yields and reduce reaction times for alcohols.
SynthesisEvaluated the efficiency of Di-BOC in protecting various amino acids in SPPS, confirming high yields and purity.
ToxicologyInvestigated inhalational toxicity levels, emphasizing safety protocols necessary during handling.

Q & A

Basic Research Questions

Q. What are the standard protocols for handling and storing Di-tert-butyl carbonate to ensure stability during experiments?

DtBC is moisture-sensitive and thermally unstable. Store in tightly sealed containers under inert gas (N₂ or Ar) at 2–8°C . Avoid exposure to heat (>40°C), acids, bases, and oxidizing agents, as these conditions trigger decomposition into hazardous byproducts like carbon oxides . Use moisture-resistant gloves (EN 374 standard) and ensure ventilation to prevent vapor accumulation .

Q. How is DtBC typically used in peptide synthesis, and what protective measures are required?

DtBC (Boc₂O) introduces the tert-butoxycarbonyl (Boc) protecting group to amines. The reaction requires a catalytic base (e.g., DMAP) and a tertiary amine (e.g., triethylamine) to activate the carbonyl group. Key steps:

  • DMAP attacks Boc₂O, forming a reactive intermediate.
  • The amine nucleophile substitutes the tert-butyl carbonate group.
  • CO₂ and tert-butoxide are released as byproducts . Conduct reactions in anhydrous solvents (e.g., THF) under inert atmospheres to avoid hydrolysis .

Q. What analytical techniques are recommended for verifying the purity of DtBC?

Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC/MS) to assess purity. Calibrate against certified reference standards. For structural confirmation, employ NMR (¹³C and ¹H) to verify the absence of degradation products like tert-butanol or CO₂ adducts .

Advanced Research Questions

Q. What are the mechanistic insights into the thermal decomposition of DtBC under adiabatic conditions?

Thermal decomposition of DtBC follows radical pathways. At elevated temperatures (>100°C), homolytic cleavage of the carbonate ester bonds generates tert-butoxy radicals, which further decompose into acetone and CO₂. Kinetic studies using differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) reveal autocatalytic behavior, requiring stringent temperature control during exothermic reactions .

Q. How can computational modeling optimize experimental designs involving DtBC in complex reaction systems?

Numerical models (e.g., BatchCAD) simulate reaction kinetics and predict optimal conditions for radical doping or intermediate stabilization. For example, modeling the oxidative decomposition of DtBC in combustion systems identifies critical points for introducing radical quenchers to suppress hazardous intermediates like formaldehyde . Validate predictions with in situ FTIR or Raman spectroscopy .

Q. What strategies mitigate contradictions in reported reactivity data for DtBC in esterification reactions?

Discrepancies arise from solvent polarity, base strength, and trace moisture. For reproducible results:

  • Use rigorously dried solvents (e.g., molecular sieves in THF).
  • Standardize base concentrations (e.g., 1.2 eq. of triethylamine).
  • Monitor reaction progress via inline pH or conductivity probes to detect CO₂ release .

Q. How does DtBC compare to alternative reagents (e.g., di-tert-butyl tricarbonate) in protecting-group chemistry?

Di-tert-butyl tricarbonate decomposes under basic conditions to yield DtBC and CO₂, enabling in situ generation of Boc groups. However, tricarbonate requires careful stoichiometric control to avoid over-carbonylation. Kinetic studies show tricarbonate’s decomposition is catalyzed by 1,4-diazabicyclo[2.2.2]octane (Dabco), offering a tunable Boc-deprotection pathway .

Q. Critical Data Gaps and Research Challenges

  • Ecotoxicity Data: No comprehensive studies on DtBC’s bioaccumulation, soil mobility, or aquatic toxicity are available .
  • Decomposition Byproducts: Limited data on long-term stability of DtBC-derived intermediates in biological systems .

Properties

IUPAC Name

ditert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCCJTMPMUFERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436864
Record name di-tert-butylcarbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34619-03-9
Record name tert-Butyl carbonate
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URL https://commonchemistry.cas.org/detail?cas_rn=34619-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name di-tert-butylcarbonate
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Record name Carbonic acid, bis(1,1-dimethylethyl) ester
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Synthesis routes and methods

Procedure details

From bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine (87 mg) and 4-(4-bromo-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester (prepared from 4-bromoaniline, WSCI and piperidine-1,4-dicarboxylic acid mono-tert-butyl ester, and then di-tert-butyl carbonate, 80 mg), in the same manner as Example 1-D-08, a crude product of 4-(4-{2-[bis-(4-methoxy-benzyl)-amino]-pyrimidin-5-yl}-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidine-7-carbonyl)-piperidine-1-carboxylic acid tert-butyl ester was obtained, and then the PMB groups and BOC group were removed according to the above Deprotection method 1, to obtain the desired compound (D-64) as a colorless powder (11 mg, 10%).
Name
bis-(4-methoxy-benzyl)-[5-(2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)-pyrimidin-2-yl]-amine
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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